molecular formula C8H12ClN3 B13231981 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine

Cat. No.: B13231981
M. Wt: 185.65 g/mol
InChI Key: SQBPFRZXUOCUND-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in pharmaceutical research make it a compound of significant interest .

Biological Activity

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative with significant biological activity. This compound, characterized by its chloro and isopropyl substituents, has been investigated for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C9H12ClN3C_9H_{12}ClN_3, with a molecular weight of approximately 185.65 g/mol. Its structure features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, and substituents that influence its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have shown that this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
This compoundTBD

The exact IC50 value for this compound remains to be determined, but its structural similarities to known COX inhibitors suggest promising anti-inflammatory properties.

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial effects. Preliminary findings indicate potential activity against various bacterial strains.

Bacterial StrainMIC (μM)Reference
Staphylococcus aureusTBD
Escherichia coliTBD

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

3. Anticancer Activity

The anticancer properties of pyrimidine derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (μM)Reference
K562 (Leukemia)2.27
HL-60 (Leukemia)1.42
OKP-GS (Renal Carcinoma)4.56

These findings underscore the potential of this compound in cancer therapy, particularly as a protein kinase inhibitor.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator within various biochemical pathways, influencing processes such as inflammation and cell proliferation.

Case Studies

Several studies have explored the therapeutic applications of pyrimidine derivatives:

  • Anti-inflammatory Effects : A study demonstrated that certain pyrimidine derivatives significantly reduced COX-2 mRNA expressions and protein levels in animal models, indicating their potential as anti-inflammatory agents .
  • Anticancer Research : A novel class of substituted purines was synthesized, showing high activity against leukemic cell lines comparable to established treatments like sorafenib . The structural modifications in these compounds highlight the importance of substituent positions in enhancing biological activity.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-N-methyl-6-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-5(2)6-4-7(9)12-8(10-3)11-6/h4-5H,1-3H3,(H,10,11,12)

InChI Key

SQBPFRZXUOCUND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)NC)Cl

Origin of Product

United States

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